molecular formula C9H18Br2 B587049 1,9-DIBROMONONANE-D18 CAS No. 150017-89-3

1,9-DIBROMONONANE-D18

Cat. No.: B587049
CAS No.: 150017-89-3
M. Wt: 304.161
InChI Key: WGAXVZXBFBHLMC-ZOJCSGEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dibromononane-D18 is a deuterium-labeled derivative of 1,9-Dibromononane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C9D18Br2, and it has a molecular weight of 304.16 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dibromononane-D18 can be synthesized through the bromination of nonane-D18. The process involves the following steps:

    Deuteration of Nonane: Nonane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Bromination: The deuterated nonane is then reacted with bromine (Br2) under controlled conditions to introduce bromine atoms at the 1 and 9 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

1,9-Dibromononane-D18 undergoes various chemical reactions, including:

Substitution Reactions

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Conditions: These reactions typically occur in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.

Elimination Reactions

    Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) are commonly used.

    Conditions: The reaction is carried out at high temperatures to facilitate the elimination of hydrogen bromide (HBr).

Major Products

Scientific Research Applications

1,9-Dibromononane-D18 has several applications in scientific research:

Chemistry

    Tracer Studies: Used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.

    Isotope Effects: Helps in understanding isotope effects in chemical reactions.

Biology and Medicine

    Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to track the distribution and breakdown of drugs in the body.

    Metabolic Studies: Used in metabolic studies to understand the fate of compounds in biological systems.

Industry

Mechanism of Action

The mechanism of action of 1,9-Dibromononane-D18 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for precise tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application, such as drug metabolism or environmental analysis. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing insights into their behavior in biological systems .

Comparison with Similar Compounds

1,9-Dibromononane-D18 can be compared with other similar compounds, such as:

    1,9-Dibromononane: The non-deuterated version, which lacks the deuterium labeling but has similar chemical properties.

    1,5-Dibromopentane: A shorter chain α,ω-dibromoalkane with five carbon atoms, used in similar applications but with different physical properties.

    1,10-Dibromodecane: A longer chain α,ω-dibromoalkane with ten carbon atoms, offering different reactivity and applications.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracer studies and isotope effect research.

Properties

CAS No.

150017-89-3

Molecular Formula

C9H18Br2

Molecular Weight

304.161

IUPAC Name

1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane

InChI

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

WGAXVZXBFBHLMC-ZOJCSGEHSA-N

SMILES

C(CCCCBr)CCCCBr

Synonyms

1,9-DIBROMONONANE-D18

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.